Cas no 169168-68-7 (Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI))

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) structure
169168-68-7 structure
Nome del prodotto:Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI)
Numero CAS:169168-68-7
MF:C33H42F4N4O6S2
MW:730.833400249481
CID:151752
PubChem ID:461222

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI)
    • thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[(2R,3S)-3-[[(2S)-3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-, (3aR,6S,7aS)-
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-ca
    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino
    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7a
    • Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-phenylbutyl)octahydro-, (3aalpha,5(2R*,3S*(S*)),6beta,7aalpha)-
    • CHEMBL100040
    • DTXSID40168678
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[(2S)-3-[(4-fluorobenzene)sulfonyl]-2-(2,2,2-trifluoroacetamido)propanamido]-2-hydroxy-4-phenylbutyl]-octahydrothieno[3,2-c]pyridine-6-carboxamide
    • BDBM817
    • 169168-68-7
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-({3-[(4-fluorophenyl)sulfonyl]-N-(trifluoroacetyl)-D-alanyl}amino)-2-hydroxy-4-phenylbutyl]octahydrothieno[3,2-c]pyridine-6-carboxamide
    • Thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-, [3aa,5[2R*,3S*(S*)],6b,7aa]-
    • Saquinavir/Nelfinavir deriv. 21
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenyl-butyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide
    • Inchi: InChI=1S/C33H42F4N4O6S2/c1-32(2,3)40-30(44)26-16-28-21(13-14-48-28)17-41(26)18-27(42)24(15-20-7-5-4-6-8-20)38-29(43)25(39-31(45)33(35,36)37)19-49(46,47)23-11-9-22(34)10-12-23/h4-12,21,24-28,42H,13-19H2,1-3H3,(H,38,43)(H,39,45)(H,40,44)
    • Chiave InChI: GCXUQJZQTKASDY-UHFFFAOYSA-N
    • Sorrisi: FC1=CC=C(S(CC(C(NC(C(CN2CC3CCSC3CC2C(NC(C)(C)C)=O)O)CC2=CC=CC=C2)=O)NC(C(F)(F)F)=O)(=O)=O)C=C1

Proprietà calcolate

  • Massa esatta: 730.24846
  • Massa monoisotopica: 730.248189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 13
  • Complessità: 1250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 179
  • XLogP3: 4.1

Proprietà sperimentali

  • Densità: 1.324
  • Punto di ebollizione: 967.7°Cat760mmHg
  • Punto di infiammabilità: 539°C
  • Indice di rifrazione: 1.56
  • PSA: 144.91

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd